2-(3,3-dimethyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl)-N-methyl-N-phenylacetamide
Overview
Description
The compound 2-(3,3-dimethyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl)-N-methyl-N-phenylacetamide belongs to the quinoxaline derivatives, a group known for their diverse biological activities. These compounds have been studied for their therapeutic potential against various diseases, including infectious diseases and cancers, due to their significant antiviral, antiapoptotic, and anticancer properties.
Synthesis Analysis
Quinoxaline derivatives are synthesized through several methods, including the chemoselective reaction with soft electrophiles based on the initial substrates of phenylquinoxaline-2(1H)-thione. These methods enable the creation of a wide range of derivatives with potential biological activities (El Rayes et al., 2022).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is crucial for their biological activity. Detailed studies, including FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy, have been conducted to understand the structural features that contribute to their activity. Quantum chemical studies provide insights into the molecular geometry, natural bond orbital (NBO) analysis, and chemical reactivity, which are essential for designing compounds with desired biological activities (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, including cyclization and reactions with different amino acid esters, to produce a range of compounds. These reactions are critical for modifying the chemical structure and enhancing the biological activity of these compounds (Fathalla, 2015).
Scientific Research Applications
Antiviral and Neuroprotective Applications
A novel anilidoquinoline derivative, closely related to the requested compound, has shown significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. This compound demonstrated a significant reduction in viral load and increased survival rates in infected mice, indicating its potential as a therapeutic agent against viral encephalitis (Ghosh et al., 2008).
Cardiovascular Research
Derivatives of the requested compound have been investigated for their inotropic effects, which are crucial in cardiovascular research. Specifically, a study highlighted the discovery of compounds with potent positive inotropic effects in dogs, suggesting their potential in the development of novel treatments for heart failure (Robertson et al., 1986).
Structural Chemistry and Fluorescence Applications
Research into amide-containing isoquinoline derivatives has shed light on their structural aspects and properties, especially in forming salts and inclusion compounds with acids. These compounds exhibit enhanced fluorescence upon treatment, indicating their utility in materials science and fluorescent labeling techniques (Karmakar et al., 2007).
Anticancer Research
A series of quinoxaline derivatives has been synthesized and evaluated for their efficacy against cancer cell viability and proliferation. These compounds, including N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides, showed significant inhibitory action on cancer cells, underscoring their potential in anticancer drug development (El Rayes et al., 2022).
Photocatalytic and Synthetic Chemistry
Efficient synthesis techniques using 2-azido-N-phenylacetamides have been developed to produce quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones. These methods highlight the compound's role in facilitating regioselective cyclization reactions, which are valuable in synthetic organic chemistry (Li et al., 2013).
properties
IUPAC Name |
2-(3,3-dimethyl-2-oxo-4H-quinoxalin-1-yl)-N-methyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2)18(24)22(16-12-8-7-11-15(16)20-19)13-17(23)21(3)14-9-5-4-6-10-14/h4-12,20H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPYWOBKQCMYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CC(=O)N(C)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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